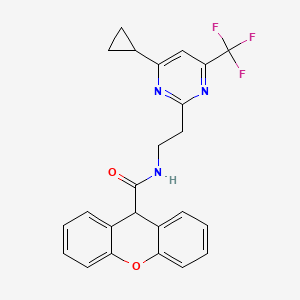
N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-9H-xanthene-9-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-9H-xanthene-9-carboxamide is a useful research compound. Its molecular formula is C24H20F3N3O2 and its molecular weight is 439.438. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-9H-xanthene-9-carboxamide is a synthetic compound belonging to the class of pyrimidine derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C18H19F3N4O2 |
| Molecular Weight | 368.36 g/mol |
| IUPAC Name | This compound |
| Appearance | White to off-white powder |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in various biological pathways. It has been shown to inhibit key enzymes and receptors that play crucial roles in inflammatory responses and cancer progression. Notably, it may inhibit the expression of inflammatory mediators such as:
- Prostaglandin E2
- Inducible nitric oxide synthase (iNOS)
- Tumor necrosis factor-alpha (TNF-α)
These interactions suggest a potential for anti-inflammatory and anticancer properties.
Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory effects. In vitro studies have demonstrated its ability to reduce the production of pro-inflammatory cytokines in various cell lines, suggesting a therapeutic potential for treating inflammatory diseases.
Anticancer Properties
Preliminary studies have explored the compound's efficacy against various cancer cell lines. For instance, it has been reported to induce apoptosis in human cancer cells by modulating pathways related to cell survival and proliferation. The compound's ability to inhibit HSP90 (heat shock protein 90), a chaperone protein involved in cancer cell survival, further supports its potential as an anticancer agent .
Case Studies
- In Vitro Studies : A study conducted on human colorectal cancer cells revealed that treatment with this compound resulted in a dose-dependent reduction in cell viability, with IC50 values indicating significant cytotoxicity at micromolar concentrations.
- Animal Models : In preclinical models, this compound demonstrated promising results in reducing tumor growth when administered alongside standard chemotherapy agents. The combination therapy showed enhanced efficacy compared to monotherapy, suggesting a synergistic effect.
Research Findings Summary
Recent research findings highlight the following key points regarding the biological activity of this compound:
| Study Type | Findings |
|---|---|
| In Vitro | Significant inhibition of inflammatory cytokines; cytotoxic effects on cancer cell lines. |
| In Vivo | Reduced tumor growth in animal models; potential for combination therapy efficacy. |
Eigenschaften
IUPAC Name |
N-[2-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20F3N3O2/c25-24(26,27)20-13-17(14-9-10-14)29-21(30-20)11-12-28-23(31)22-15-5-1-3-7-18(15)32-19-8-4-2-6-16(19)22/h1-8,13-14,22H,9-12H2,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIZXRCJKUWLAQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC(=N2)CCNC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














